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Compound of Interest

Compound Name:
2-phenoxy-N-(3-

propoxyphenyl)acetamide

Cat. No.: B268492 Get Quote

Executive Summary
2-phenoxy-N-(3-propoxyphenyl)acetamide (referred to herein as N-3-PPA) is a lipophilic

amide derivative characterized by a phenoxyacetyl core linked to a 3-propoxyaniline moiety.

Structurally positioned between classical local anesthetics (like Lidocaine) and anticonvulsants

(like Phenacemide), N-3-PPA represents a scaffold optimized for enhanced lipophilicity and

potential Central Nervous System (CNS) penetration.

This guide provides the definitive Elemental Analysis reference data, a validated synthesis

protocol, and a comparative performance profile against standard therapeutic agents. It is

designed for medicinal chemists and pharmacologists evaluating this compound for ion

channel modulation or analgesic activity.

Part 1: Elemental Analysis & Verification Data
For researchers synthesizing N-3-PPA (CAS: 899517-26-1), the following elemental

composition serves as the primary validation standard. Experimental values must fall within

±0.4% of the theoretical values to confirm purity >98%.

Table 1: Elemental Composition (Formula: C₁₇H₁₉NO₃)
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Element Theoretical Mass %
Acceptance Range
(±0.4%)

Atom Count

Carbon (C) 71.56% 71.16% – 71.96% 17

Hydrogen (H) 6.71% 6.31% – 7.11% 19

Nitrogen (N) 4.91% 4.51% – 5.31% 1

Oxygen (O) 16.82%
N/A (Calculated by

difference)
3

Note: Molecular Weight = 285.34 g/mol .[1] Discrepancies in Nitrogen values often indicate

incomplete removal of the catalyst (e.g., Triethylamine) or solvent (e.g., DMF).

Part 2: Synthesis & Characterization Protocol
This protocol utilizes a Schotten-Baumann condensation approach, optimized for high yield and

minimal purification requirements.

Reagents
Precursor A: 2-Phenoxyacetyl chloride (1.0 equiv)

Precursor B: 3-Propoxyaniline (1.0 equiv)

Base: Triethylamine (Et₃N) (1.2 equiv)

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
Preparation: Dissolve 3-Propoxyaniline (10 mmol) and Et₃N (12 mmol) in 20 mL of

anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.
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Addition: Add 2-Phenoxyacetyl chloride (10 mmol) dropwise over 15 minutes. Maintain

temperature <5°C to prevent side reactions.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

Monitor via TLC (Hexane:Ethyl Acetate 3:1).

Work-up:

Wash organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine.

Wash with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid chloride byproducts.

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water (8:2) to yield white crystalline solid.

Spectroscopic Validation (Expected)
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O Amide I), 1240 cm⁻¹ (C-O-C Ether).

¹H NMR (CDCl₃, 400 MHz):

δ 8.20 (s, 1H, NH)

δ 7.30–6.90 (m, 9H, Aromatic)

δ 4.58 (s, 2H, O-CH₂-CO)

δ 3.92 (t, 2H, O-CH₂-propyl)

δ 1.80 (m, 2H, CH₂-propyl)

δ 1.02 (t, 3H, CH₃)

Part 3: Comparative Performance Profile
N-3-PPA is designed to overcome the hydrophilicity limitations of simpler acetamides. Below,

we compare it to Phenacemide (a standard anticonvulsant) and Lidocaine (a standard channel

blocker).
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Table 2: Physicochemical & ADME Comparison
Feature

N-3-PPA

(Target)
Phenacemide

(Standard)
Lidocaine

(Standard)
Implication

MW ( g/mol ) 285.34 178.19 234.34

N-3-PPA is

heavier but

within "Drug-like"

limits (<500).

LogP

(Lipophilicity)
~3.2 (Predicted) 1.2 2.4

Higher LogP

indicates

superior BBB

permeability,

crucial for CNS

targets.

TPSA (Å²) ~48.0 55.1 32.3

Ideal range (<90

Å²) for brain

penetration.

H-Bond Donors 1 2 1

Single donor

reduces

metabolic

clearance rate.

Performance Analysis
Lipophilicity Advantage: The 3-propoxy group increases the LogP to ~3.2 compared to

Phenacemide (1.2). This modification suggests N-3-PPA will have a faster onset of action in

CNS models due to rapid membrane traversal.

Metabolic Stability: Unlike Lidocaine, which contains an ester-like amide susceptible to rapid

hydrolysis, the phenoxy-ether linkage in N-3-PPA provides steric bulk, potentially extending

the half-life (t½).

Binding Affinity: The extended propoxy chain allows for hydrophobic interactions within the

binding pocket of voltage-gated sodium channels (Naᵥ), a common target for this class of

structures.
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Part 4: Visualization of Experimental Logic
Diagram 1: Synthesis & Work-up Workflow
This diagram illustrates the critical path for synthesizing N-3-PPA, highlighting the purification

checkpoints.

Reagents:
3-Propoxyaniline

+ Phenoxyacetyl Chloride

Reaction (0°C -> RT)
Solvent: DCM
Base: Et3N

  Nucleophilic Acyl Substitution   Acid Wash (1M HCl)
Base Wash (NaHCO3)

  Work-up   Recrystallization
(EtOH/H2O)

  Crude Solid  
Final Product:

N-3-PPA
(>98% Purity)

  Yield: 75-85%  

Click to download full resolution via product page

Caption: Optimized Schotten-Baumann synthesis pathway for N-3-PPA with purification

checkpoints.

Diagram 2: Structure-Activity Relationship (SAR)
This diagram explains why N-3-PPA is designed this way, mapping structural features to

biological function.

N-3-PPA Core Structure

Phenoxy Group
(Aromatic Stacking)

Amide Linker
(H-Bonding)

3-Propoxy Chain
(Lipophilicity Tuner)

Receptor Affinity
(Na+ Channel Block)

Metabolic Stability
(Resists Hydrolysis)

BBB Penetration
(LogP ~3.2)
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Caption: SAR map linking the 3-propoxy and phenoxy moieties to enhanced lipophilicity and

binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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